molecular formula C15H14N2O4 B6392615 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid CAS No. 1261956-68-6

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid

Cat. No.: B6392615
CAS No.: 1261956-68-6
M. Wt: 286.28 g/mol
InChI Key: GXEJBXHDPLEPQE-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid is a crystalline compound belonging to the family of nicotinic acid derivatives. It is known for its unique chemical structure, which includes a dimethylaminocarbonyl group attached to a phenyl ring, further connected to a hydroxynicotinic acid moiety.

Properties

IUPAC Name

5-[4-(dimethylcarbamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-17(2)14(19)10-5-3-9(4-6-10)11-7-12(15(20)21)13(18)16-8-11/h3-8H,1-2H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEJBXHDPLEPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688062
Record name 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-68-6
Record name 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethylaminocarbonyl Group: This step involves the reaction of dimethylamine with a suitable precursor to form the dimethylaminocarbonyl group.

    Attachment to the Phenyl Ring: The dimethylaminocarbonyl group is then attached to a phenyl ring through a coupling reaction.

    Formation of the Hydroxynicotinic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of selective glucocorticoid receptor agonists and checkpoint kinase inhibitors.

    Drug Discovery: The compound serves as a building block for developing new pharmaceuticals.

    Material Science: It is utilized in the creation of advanced materials with specific properties.

    Biochemical Research: The compound is employed in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylcarbamoyl)phenylboronic acid: Shares the dimethylaminocarbonyl group but differs in the boronic acid moiety.

    5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid: Similar structure but lacks the hydroxyl group on the nicotinic acid moiety.

Uniqueness

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid is unique due to the presence of both the dimethylaminocarbonyl group and the hydroxynicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

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